molecular formula C25H26N2O5S B492563 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine CAS No. 667912-16-5

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine

Cat. No. B492563
CAS RN: 667912-16-5
M. Wt: 466.6g/mol
InChI Key: VBOZSMNZAIGVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine works by inhibiting the activity of certain enzymes and proteins in the body, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). These enzymes and proteins play a role in inflammation and cancer cell growth, and by inhibiting their activity, 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine has been shown to have various biochemical and physiological effects in the body. It can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), and inhibit the activity of COX-2, which is involved in the production of prostaglandins, a type of inflammatory mediator. 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine in lab experiments is its high potency and selectivity for certain enzymes and proteins, which allows for more precise and targeted experiments. However, one limitation is that 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine can be difficult to synthesize and purify, which can limit its availability for research.

Future Directions

There are several potential future directions for research on 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine has shown promise in improving cognitive function and memory in animal studies, and further research could explore its potential as a treatment for these disorders. Another area of interest is its potential use in the development of new cancer therapies. 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine has shown promising results in inhibiting the growth of cancer cells, and further research could explore its potential as a cancer treatment. Additionally, research could explore the potential use of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis Methods

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-(o-tolyloxy)benzene sulfonamide with 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine. The resulting product is then purified through crystallization and recrystallization, yielding 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine as a white powder.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine has been extensively studied for its potential use in medicinal chemistry, specifically in the development of new drugs for the treatment of various diseases. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function. 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine has also shown potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(2-methylphenoxy)phenyl]sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-19-4-2-3-5-23(19)32-21-7-9-22(10-8-21)33(28,29)27-14-12-26(13-15-27)17-20-6-11-24-25(16-20)31-18-30-24/h2-11,16H,12-15,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOZSMNZAIGVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine

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